![molecular formula C21H28FN3O3 B5303716 5-[3-[4-[(4-Fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-oxopropyl]-1,2-oxazol-3-one](/img/structure/B5303716.png)
5-[3-[4-[(4-Fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-oxopropyl]-1,2-oxazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-[4-[(4-Fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-oxopropyl]-1,2-oxazol-3-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a diazepane ring, and an oxazolone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[4-[(4-Fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-oxopropyl]-1,2-oxazol-3-one typically involves multi-step organic reactionsThe final step involves the cyclization to form the oxazolone ring under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions
5-[3-[4-[(4-Fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-oxopropyl]-1,2-oxazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the diazepane ring or the oxazolone moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
5-[3-[4-[(4-Fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-oxopropyl]-1,2-oxazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-[3-[4-[(4-Fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-oxopropyl]-1,2-oxazol-3-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the diazepane ring may interact with neurotransmitter pathways. The oxazolone moiety is believed to play a role in modulating enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Shares the fluorophenyl group but differs in the core structure.
2-{3-[4-(4-Fluorophenyl)-3,6-Dihydro-1(2h)-Pyridinyl]Propyl}-8-Methyl-4(3h)-Quinazolinone: Contains a fluorophenyl group and a diazepane-like structure.
Uniqueness
What sets 5-[3-[4-[(4-Fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-oxopropyl]-1,2-oxazol-3-one apart is its unique combination of functional groups, which confer distinct pharmacological properties and make it a versatile compound for various scientific applications .
Properties
IUPAC Name |
5-[3-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-oxopropyl]-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3/c1-15(2)19-14-25(21(27)9-8-18-12-20(26)23-28-18)11-3-10-24(19)13-16-4-6-17(22)7-5-16/h4-7,12,15,19H,3,8-11,13-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKLLLVLNCIWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)C(=O)CCC3=CC(=O)NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
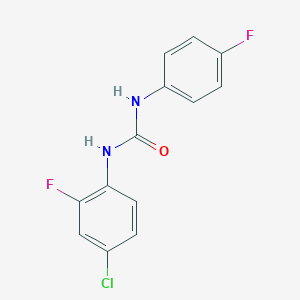
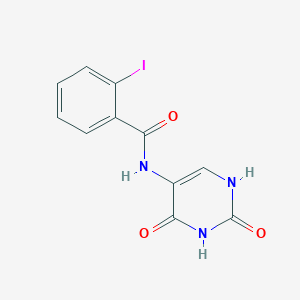
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)
![2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]QUINOLIN-8-OL](/img/structure/B5303658.png)
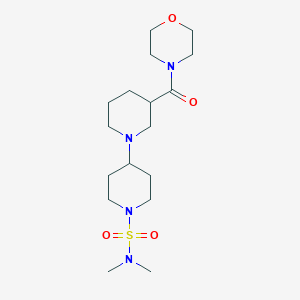
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)
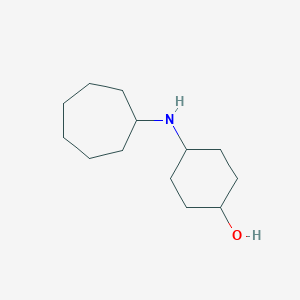
![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)
![(3aR*,6aS*)-5-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5303698.png)
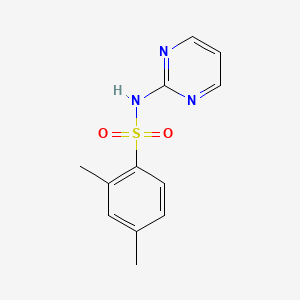
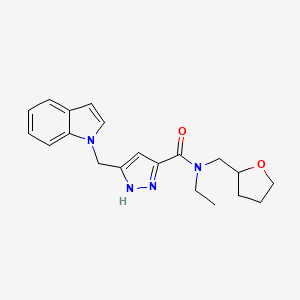
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5303709.png)
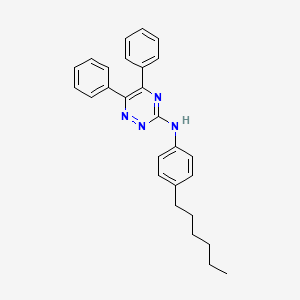
![4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide](/img/structure/B5303725.png)
